1-Deaza-adenosine
Overview
Description
1-Deaza-adenosine is a structural analogue of adenosine in which the nitrogen atom at position 1 of the purine ring is replaced by carbon. This substitution leads to unique properties and interactions with biological systems compared to adenosine. It has been utilized in various studies to understand the role and function of adenosine in biological processes, especially focusing on its impact on enzymatic activities and molecular interactions.
Synthesis Analysis
The synthesis of 1-Deaza-adenosine and its analogues involves complex organic reactions. For instance, derivatives like 7-Deaza-8-bromo cyclic adenosine are synthesized from 7-deazaadenosine through specific bromination and cyclization steps, highlighting the chemical versatility of deaza analogues in synthesis and their potential biological applications (Bailey et al., 1997).
Molecular Structure Analysis
The molecular structure of 1-Deaza-adenosine differs significantly from adenosine due to the absence of a nitrogen atom at the 1 position. This change affects the molecule's hydrogen bonding capability and molecular geometry, influencing its interaction with enzymes and receptors. For example, the structure of adenosine deaminase bound with 1-deazaadenosine provides insights into the enzyme's specificity and catalytic mechanism (Wilson & Quiocho, 1993).
Chemical Reactions and Properties
1-Deaza-adenosine participates in biochemical reactions differently from adenosine due to its altered electronic and steric properties. It acts as an inhibitor or substrate in various enzymatic reactions, affecting processes like adenosine deamination and polyamine biosynthesis. For example, its inhibitory effects on adenosine deaminase highlight its potential in modulating enzymatic functions (Antonini et al., 1984).
Physical Properties Analysis
The physical properties of 1-Deaza-adenosine, such as solubility, melting point, and stability, differ from those of adenosine due to the structural changes. These properties are crucial for its biological activity and pharmacological applications. The compound’s stability against hydrolytic enzymes and its binding interactions can be significantly influenced by the deaza modification.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity of 1-Deaza-adenosine, are defined by its altered purine ring. These changes impact the compound's role as a biochemical tool, influencing nucleotide metabolism and interfering with nucleic acid synthesis and function, as seen in its interactions with viral replication mechanisms and enzyme inhibition (Wu et al., 2010).
Scientific Research Applications
Cardiovascular Diseases
- Scientific Field : Medical Biochemistry
- Application Summary : 1-Deaza-adenosine and its 2′deoxy- derivative are potent inhibitors of Adenosine Deaminase (ADA), an enzyme that converts adenosine to inosine . This is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
- Results/Outcomes : Alteration in ADA activity was demonstrated in many cardiovascular pathologies such as atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, thrombosis, or diabetes . Modulation of ADA activity could be an important therapeutic target .
Universal Base Applications
- Scientific Field : Synthetic Biology
- Application Summary : The novel base 8-aza-7-deazaadenine (pyrazolo [3,4-d]pyrimidin- 4-amine) N8 - (2′deoxyribonucleoside), a deoxyadenosine analog (UB), pairs with each of the natural DNA bases with little sequence preference .
- Methods of Application : The UB is incorporated into a DNA duplex environment with little perturbation to the duplex structure .
- Results/Outcomes : The UB participates in base stacking with little to no perturbation of the local structure yet forms an unusual base pair that samples multiple conformations .
Antitumor Activity
- Scientific Field : Oncology
- Application Summary : 1-Deazaadenosine and its analogues are known to act as adenosine receptor agonists and exhibit strong antitumor activity in mouse leukemia cells .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deazaadenosine as an adenosine receptor agonist .
- Results/Outcomes : The specific results or outcomes are not detailed in the source .
Inflammation and Atherosclerosis
- Scientific Field : Immunology
- Application Summary : Adenosine Deaminase (ADA) is an enzyme that converts adenosine to inosine . ADA activity is essential in terminating adenosine signaling, which is important in the immune system where adenosine has anti-inflammatory effects . 1-Deaza-adenosine is a potent inhibitor of ADA .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
- Results/Outcomes : Alteration in ADA activity was demonstrated in many pathologies such as atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, thrombosis, or diabetes . Modulation of ADA activity could be an important therapeutic target .
Myocardial Infarction
- Scientific Field : Cardiology
- Application Summary : ADA activity is altered in many cardiovascular pathologies such as myocardial ischemia-reperfusion injury . 1-Deaza-adenosine, as an inhibitor of ADA, could potentially be used in the treatment of these conditions .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
- Results/Outcomes : Modulation of ADA activity could be an important therapeutic target .
Thrombosis and Hypertension
- Scientific Field : Hematology and Nephrology
- Application Summary : ADA activity is altered in many cardiovascular pathologies such as thrombosis and hypertension . 1-Deaza-adenosine, as an inhibitor of ADA, could potentially be used in the treatment of these conditions .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
- Results/Outcomes : Modulation of ADA activity could be an important therapeutic target .
Inflammation and Atherosclerosis
- Scientific Field : Immunology
- Application Summary : Adenosine Deaminase (ADA) is an enzyme that converts adenosine to inosine . ADA activity is essential in terminating adenosine signaling, which is important in the immune system where adenosine has anti-inflammatory effects . 1-Deaza-adenosine is a potent inhibitor of ADA .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
- Results/Outcomes : Alteration in ADA activity was demonstrated in many pathologies such as atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, thrombosis, or diabetes . Modulation of ADA activity could be an important therapeutic target .
Myocardial Infarction
- Scientific Field : Cardiology
- Application Summary : ADA activity is altered in many cardiovascular pathologies such as myocardial ischemia-reperfusion injury . 1-Deaza-adenosine, as an inhibitor of ADA, could potentially be used in the treatment of these conditions .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
- Results/Outcomes : Modulation of ADA activity could be an important therapeutic target .
Thrombosis and Hypertension
- Scientific Field : Hematology and Nephrology
- Application Summary : ADA activity is altered in many cardiovascular pathologies such as thrombosis and hypertension . 1-Deaza-adenosine, as an inhibitor of ADA, could potentially be used in the treatment of these conditions .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1-Deaza-adenosine as an inhibitor of ADA .
- Results/Outcomes : Modulation of ADA activity could be an important therapeutic target .
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(7-aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-5-1-2-13-10-7(5)14-4-15(10)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUDDRWKCUAERS-PNHWDRBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C(=C1N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932290 | |
Record name | 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deaza-adenosine | |
CAS RN |
14432-09-8 | |
Record name | 1-Deazaadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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